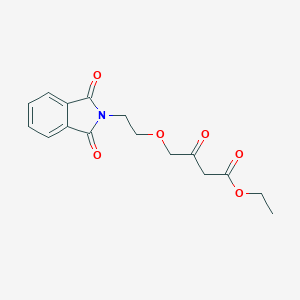

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c1-2-23-14(19)9-11(18)10-22-8-7-17-15(20)12-5-3-4-6-13(12)16(17)21/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGKLAOKQFKWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431687 | |

| Record name | Ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88150-75-8 | |

| Record name | Ethyl 4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate" properties

An In-Depth Technical Guide to Ethyl 4-(2-(1,3-dioxoisoinsdolin-2-yl)ethoxy)-3-oxobutanoate: Synthesis, Properties, and Applications

A Foreword for the Research Professional

This document serves as a comprehensive technical guide on Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, a molecule of significant interest for synthetic and medicinal chemists. While direct literature on this specific compound is sparse, its structure is a composite of two well-understood and highly functional chemical motifs: the phthalimide group and the β-keto ester. This guide, therefore, is constructed on a foundation of established chemical principles, providing a predictive yet authoritative overview of its synthesis, reactivity, and potential applications. We will explore the causality behind synthetic choices and the logic of its potential transformations, offering field-proven insights for the researcher.

Molecular Overview and Physicochemical Properties

This compound (CAS 88150-75-8) is a compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it is recognized as "Amlodipine Impurity 7".[3] Its structure integrates a phthalimide moiety, which acts as a masked primary amine, with a β-keto ester core, a versatile building block in organic synthesis.[4][5]

Chemical Structure:

IUPAC Name: ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate[6]

Predicted Physicochemical Properties:

A summary of its key computed and reported properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₆ | [6][7] |

| Molecular Weight | 319.31 g/mol | [3][6] |

| Appearance | Predicted to be a white to off-white solid | Inferred |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) and poorly soluble in water. | Inferred from structure |

| CAS Number | 88150-75-8 | [6] |

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of this molecule is a Williamson ether synthesis.[8][9] This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide) via an Sₙ2 mechanism.[8][10]

Proposed Synthetic Pathway:

The synthesis involves the reaction of the enolate of ethyl acetoacetate with N-(2-bromoethyl)phthalimide.

Experimental Protocol: A Self-Validating System

Objective: To synthesize this compound.

Materials:

-

Ethyl acetoacetate

-

N-(2-bromoethyl)phthalimide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Enolate Formation: Add ethyl acetoacetate to the THF. Cool the solution to 0°C using an ice bath. Add sodium hydride portion-wise.

-

Alkylation: While maintaining the temperature at 0°C, add a solution of N-(2-bromoethyl)phthalimide in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The title compound is a bifunctional intermediate, meaning its reactivity can be directed towards either the β-keto ester moiety or the phthalimide group.

Reactions of the β-Keto Ester Core

The β-keto ester is a versatile functional group known for its acidic alpha-protons, making it a key building block in forming more complex molecules.[5][11]

-

Further Alkylation: The remaining α-hydrogen can be removed by a base and the resulting enolate can be reacted with another electrophile.[12]

-

Decarboxylation: Hydrolysis of the ester followed by heating leads to decarboxylation, yielding a ketone. This is a common strategy for ketone synthesis.[12]

-

Heterocycle Synthesis: β-keto esters are classic starting materials for the synthesis of various heterocycles, such as pyrazoles, pyrimidines, and dihydropyridines.

Reactions of the Phthalimide Group

The phthalimide group is one of the most common and robust protecting groups for primary amines.[4] Its removal is a critical step to unmask the amine for further functionalization.

Deprotection Methods:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (NH₂NH₂) | Alcohol solvent, reflux | Mild, neutral conditions[4] | Hydrazine is toxic |

| Reductive Deprotection | Sodium borohydride (NaBH₄), then Acetic Acid | 2-propanol/H₂O, rt then 80°C | Exceptionally mild, avoids racemization[13][14] | Two-stage process |

| Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH) | Harsh, prolonged heating | Inexpensive reagents | Can cleave other sensitive functional groups[4] |

Applications in Research and Drug Development

The true value of this molecule lies in its role as a sophisticated building block for creating libraries of complex molecules for drug discovery.

-

Pharmaceutical Intermediate: The compound is a known intermediate and impurity in the synthesis of Amlodipine, a medication used to treat high blood pressure and coronary artery disease.[3] This highlights its relevance in pharmaceutical manufacturing.

-

Scaffold for Bioactive Molecules: The phthalimide group is a key structural feature in many bioactive compounds, including thalidomide and its analogues like apremilast, which are used to treat conditions ranging from multiple myeloma to psoriatic arthritis.[15][16] The title compound provides a scaffold that can be elaborated upon to create novel derivatives with potential therapeutic activity.

-

Fragment-Based Drug Design: After deprotection, the resulting primary amine and the β-keto ester can be independently modified. This allows for the systematic exploration of chemical space around a core scaffold, a key strategy in modern medicinal chemistry. For instance, the amine can be acylated or reductively aminated, while the keto-ester can be used to build heterocyclic rings.

Conclusion

This compound is more than just a synthetic intermediate; it is a versatile platform for chemical innovation. Its bifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of more complex molecules. By understanding the fundamental principles of its synthesis and reactivity, researchers can leverage this compound to accelerate the discovery and development of novel therapeutics and functional materials. This guide provides the foundational knowledge and practical insights necessary to harness its full potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate | C16H17NO6 | CID 9840027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Changzhou Yingsa Pharm Technology Co., Ltd. [yingsapharm.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. fiveable.me [fiveable.me]

- 12. aklectures.com [aklectures.com]

- 13. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 14. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS 88150-75-8)

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, CAS 88150-75-8. This key organic intermediate is of significant interest in pharmaceutical synthesis, primarily serving as a critical building block in the manufacturing of Amlodipine, a widely used calcium channel blocker.[1][2][3] This document delves into the molecule's chemical and physical properties, provides detailed synthesis protocols with mechanistic insights, explores its chemical reactivity, and outlines its principal applications. Furthermore, it includes predicted analytical data for compound verification and discusses essential safety and handling protocols, offering a holistic resource for laboratory and process chemistry professionals.

Introduction and Molecular Overview

This compound is a complex organic molecule featuring several key functional groups that dictate its reactivity and utility.[4] Structurally, it is characterized by a phthalimide group, an ether linkage, and a β-keto ester moiety.[5] The phthalimide group serves as a masked primary amine, a common strategy in organic synthesis to protect the amine functionality during preceding reaction steps. The β-keto ester is a versatile functional group known for its diverse reactivity, including its ability to undergo enolization and participate in condensation reactions.[6][7]

Its primary and most well-documented application is as a crucial intermediate in the synthesis of Amlodipine and its related compounds.[1][8] In this context, it is also recognized as a process-related impurity in Amlodipine manufacturing, making its synthesis and characterization vital for quality control in the pharmaceutical industry.[4][9]

Chemical Structure and Properties

Below is a summary of the key chemical identifiers and physical properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 88150-75-8 | [1][10] |

| Molecular Formula | C₁₆H₁₇NO₆ | [5][11] |

| Molecular Weight | 319.31 g/mol | [11][12] |

| IUPAC Name | ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | [12] |

| Synonyms | Ethyl-4(2-phthalimido ethoxy)acetoacetate, 4-(2-Phthalimidoethoxy)acetoacetic Acid Ethyl Ester, Amlodipine Impurity 7 | [2][11][13] |

| Appearance | Yellow Oil or Light Yellow Thick Syrup | [13][14] |

| Boiling Point (Predicted) | 479.7 ± 30.0 °C | [5] |

| Density (Predicted) | 1.297 ± 0.06 g/cm³ | [5] |

| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform | [5] |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment | [5][15] |

Synthesis and Mechanism

The most prevalent synthesis of this compound is achieved via a Williamson ether synthesis.[4][11][16] This method involves the O-alkylation of N-(2-hydroxyethyl)phthalimide with ethyl 4-chloroacetoacetate.[17] The causality behind this choice of reaction is its high efficiency and reliability for forming ether linkages.

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[11]

-

Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of N-(2-hydroxyethyl)phthalimide. This generates a highly nucleophilic alkoxide ion. The use of NaH is effective because its byproduct, hydrogen gas, is inert and bubbles out of the reaction mixture, driving the equilibrium forward.[4][13]

-

Nucleophilic Attack: The newly formed alkoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 4-chloroacetoacetate that bears the chlorine atom (a good leaving group).[11]

-

Displacement: In a concerted step, the nucleophile attacks from the backside relative to the leaving group, causing an inversion of stereochemistry if the carbon were chiral. The carbon-chlorine bond breaks, and the new carbon-oxygen bond forms, yielding the final ether product.[16]

Caption: Williamson Ether Synthesis Workflow.

Detailed Laboratory Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Preparation: To a flask containing dry tetrahydrofuran (THF) cooled to -10°C under a nitrogen atmosphere, add sodium hydride (NaH) (1.2 equivalents) portion-wise.[13] Rationale: A dry, inert atmosphere is critical as NaH reacts violently with water. THF is an ideal solvent due to its ability to dissolve the organic reactants and its inertness to the strong base.

-

Alkoxide Formation: Slowly add a solution of N-(2-hydroxyethyl)phthalimide (1.0 equivalent) in dry THF to the NaH suspension, maintaining the temperature at -10°C.[13] Rationale: The slow addition and low temperature control the exothermic deprotonation reaction, preventing side reactions.

-

Alkylation: To this slurry, add a solution of ethyl 4-chloroacetoacetate (1.05 equivalents) in dry THF dropwise over 1-2 hours, ensuring the temperature does not rise above 0°C.[13] Rationale: Maintaining a low temperature minimizes potential elimination side reactions and ensures the SN2 pathway is favored.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[13] Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.

-

Work-up: Carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1N HCl) to neutralize any remaining NaH. Extract the aqueous layer with an organic solvent like ethyl acetate.[13] Rationale: Acidic work-up ensures all basic species are neutralized. Ethyl acetate is a good extraction solvent for the product.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product as an oil.[13] Further purification can be achieved via column chromatography if necessary.

Chemical Reactivity and Applications

The utility of this molecule stems directly from the reactivity of its β-keto ester functional group.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol forms.[7][15] The keto form is generally more stable, but the enol form is crucial for its reactivity in subsequent steps.[18] The presence of two carbonyl groups enhances the acidity of the α-protons (on C2), facilitating enolate formation which is key for condensation reactions.[7]

Caption: Keto-Enol Tautomerism Equilibrium.

Application in Hantzsch Pyridine Synthesis of Amlodipine

The primary industrial application of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that forms a dihydropyridine ring.[9][19]

-

Enamine Formation: The β-keto ester first reacts with an ammonia source (like ammonium acetate) to form an enamine intermediate, ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate.[20]

-

Knoevenagel Condensation: Concurrently, a second β-keto ester (methyl 2-(2-chlorobenzylidene)acetoacetate) undergoes a Knoevenagel condensation with an aldehyde.[9]

-

Cyclization and Dehydration: The enamine and the product of the Knoevenagel condensation then react in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring of phthaloyl Amlodipine.[8][21]

-

Deprotection: The final step to yield Amlodipine is the removal of the phthalimide protecting group, typically with hydrazine, to reveal the primary amine.

Caption: Role in Hantzsch Synthesis of Amlodipine.

Analytical Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Phthalimide Protons: A multiplet around 7.7-7.9 ppm corresponding to the four aromatic protons.

-

Ethyl Ester Protons: A quartet around 4.1-4.2 ppm (O-CH₂) and a triplet around 1.2-1.3 ppm (CH₃).

-

Ethoxy Chain Protons: Two triplets, one for the CH₂ adjacent to the phthalimide nitrogen and one for the CH₂ adjacent to the ether oxygen.

-

Butanoate Backbone: A singlet for the methylene group between the two carbonyls (C2-H₂) and another singlet for the methylene group adjacent to the ether oxygen (C4-H₂). The C2 protons are acidic and may show broadening or exchange with D₂O.

-

-

¹³C NMR: The carbon NMR would confirm the carbon framework.

-

Carbonyl Carbons: Signals would appear significantly downfield (>160 ppm), with the ketone carbon being more deshielded than the ester carbon.

-

Aromatic Carbons: Signals in the 120-135 ppm region.

-

Aliphatic Carbons: Signals for the ethyl group, ethoxy bridge, and butanoate backbone would appear in the upfield region (10-70 ppm).

-

Mass Spectrometry (MS)

Under Electron Impact (EI) conditions, the molecular ion peak [M]⁺ at m/z = 319 would be expected. Key fragmentation patterns would likely involve:

-

Cleavage of the ethyl ester group.

-

Alpha-cleavage adjacent to the ether oxygen and ketone.

-

A prominent peak corresponding to the stable phthalimide fragment.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorptions from the carbonyl groups.[22][23]

-

C=O Stretching: Two distinct, strong peaks are expected in the region of 1710-1770 cm⁻¹. The imide carbonyls of the phthalimide group typically show two bands (symmetric and asymmetric stretching), and the ester and ketone carbonyls will also absorb strongly in this region.[24][25]

-

C-O Stretching: Strong bands corresponding to the ester and ether linkages would be visible between 1000-1300 cm⁻¹.[22]

-

C-H Stretching: Absorptions from aromatic and aliphatic C-H bonds would be seen just below and just above 3000 cm⁻¹, respectively.[23]

Safety, Handling, and Storage

As a laboratory chemical, proper safety protocols must be followed.

-

Hazard Identification: The compound is classified with GHS07 (Warning). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[13]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[13]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended long-term storage is at 2-8°C.[5][15] The compound is generally stable under these recommended conditions.

Conclusion

This compound (CAS 88150-75-8) is a pivotal intermediate in pharmaceutical synthesis, particularly for the production of Amlodipine. Its synthesis via the Williamson ether reaction is a robust and well-understood process. The molecule's reactivity, governed by its β-keto ester moiety, allows for its effective use in constructing the dihydropyridine core of its target active pharmaceutical ingredient. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is essential for researchers in process development, quality control, and medicinal chemistry.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. veeprho.com [veeprho.com]

- 3. Cas 88150-75-8,ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | lookchem [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 10. americanelements.com [americanelements.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate | C16H17NO6 | CID 9840027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]

- 14. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 16. byjus.com [byjus.com]

- 17. calpaclab.com [calpaclab.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. rsc.org [rsc.org]

An In-Depth Technical Guide to Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, a prominent heterocyclic compound, holds a pivotal role as a key intermediate in the synthesis of various pharmaceutical agents, most notably the widely prescribed cardiovascular drug, Amlodipine.[1] This technical guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, and significant applications in medicinal chemistry. By elucidating the underlying chemical principles and experimental methodologies, this document serves as a critical resource for researchers engaged in organic synthesis and drug development.

Molecular Structure and Physicochemical Properties

This compound is a complex organic molecule characterized by the presence of a phthalimide group linked via an ethoxy bridge to an ethyl 3-oxobutanoate moiety.[1] This unique structural arrangement imparts specific chemical reactivity and physical properties that are instrumental in its synthetic utility.

Systematic IUPAC Name: ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate[2]

Synonyms: Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate, 4-(2-Phthalimidoethoxy)acetoacetic Acid Ethyl Ester, Amlodipine Impurity S[1]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 88150-75-8 | [1][2][3] |

| Molecular Formula | C₁₆H₁₇NO₆ | [2][4] |

| Molecular Weight | 319.31 g/mol | [2] |

| Appearance | Yellow Oil | [1] |

| Boiling Point | 479.7±30.0 °C (Predicted) | [1] |

| Density | 1.297±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform (Slightly), DMSO (Sparingly), Methanol (Sparingly) | [1] |

| Storage | 2-8°C | [1] |

Structural Elucidation: A Spectroscopic Perspective

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons of the phthalimide group, the methylene protons of the ethyl ester and the ethoxy linker, and the methyl protons of the ethyl group. The presence of the enolizable β-keto ester functionality may lead to tautomerism in solution, potentially resulting in a more complex spectrum.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the ester and ketone, the imide carbonyls, the aromatic carbons of the phthalimide ring, and the aliphatic carbons of the ethyl and ethoxy groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester, ketone, and imide functional groups. C-N and C-O stretching bands would also be prominent.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound with a molecular ion peak corresponding to its calculated mass. Fragmentation patterns would likely involve cleavage of the ester and ether linkages.

Caption: Molecular structure of the topic compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol

A robust and scalable synthesis protocol is outlined below:

Step 1: Formation of the Alkoxide

-

To a reaction vessel containing tetrahydrofuran (THF), add N-(2-hydroxyethyl)phthalimide.

-

Cool the mixture to a temperature below -10 °C.

-

Slowly add sodium hydride (NaH) to the stirred mixture. The NaH acts as a strong base, deprotonating the hydroxyl group of N-(2-hydroxyethyl)phthalimide to form the corresponding sodium alkoxide. Hydrogen gas is evolved during this step.

Step 2: Nucleophilic Substitution

-

Maintain the temperature below 0 °C and slowly add ethyl 4-chloroacetoacetate dropwise to the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction.

-

After the addition is complete, allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 28-32 °C).

Step 3: Work-up and Purification

-

Upon completion of the reaction, add toluene and water to the reaction mixture.

-

Acidify the aqueous layer with acetic acid.

-

Separate the organic layer and wash it multiple times with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure to yield the final product.[1]

Reaction Mechanism: The Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, a classic Sₙ2 reaction.

-

Deprotonation: Sodium hydride, a non-nucleophilic strong base, abstracts the acidic proton from the hydroxyl group of N-(2-hydroxyethyl)phthalimide. This irreversible step generates a sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.

-

Nucleophilic Attack: The newly formed alkoxide, a potent nucleophile, then attacks the electrophilic carbon atom bearing the chlorine atom in ethyl 4-chloroacetoacetate. This occurs via a backside attack, characteristic of an Sₙ2 mechanism, leading to the displacement of the chloride leaving group and the formation of the desired ether linkage.

Caption: Synthetic workflow for the topic compound.

Applications in Drug Development and Organic Synthesis

The primary and most well-documented application of this compound is its role as a crucial intermediate in the synthesis of Amlodipine.[1] Amlodipine is a long-acting calcium channel blocker used to treat high blood pressure and angina.[1] The phthalimide group in the intermediate serves as a protecting group for the primary amine, which is later deprotected in the final steps of the Amlodipine synthesis.

Beyond its role in Amlodipine synthesis, this compound is a versatile building block in organic synthesis. The presence of multiple functional groups—an ester, a ketone, an ether, and a phthalimide—allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The phthalimide moiety itself is a well-known pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including:

-

Antiviral properties

-

Anti-inflammatory effects

-

Anticancer activity

While these activities are associated with the broader class of phthalimide derivatives, they suggest potential avenues for future research into the biological properties of this compound and its analogues.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry and the field of organic synthesis. Its well-defined structure and reactivity make it an indispensable intermediate for the production of Amlodipine. A thorough understanding of its synthesis, particularly the nuances of the Williamson ether synthesis, is critical for process optimization and scale-up. Future research may further explore the potential biological activities of this compound and its derivatives, expanding its applications beyond its current role as a synthetic intermediate.

References

- 1. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]

- 2. Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate | C16H17NO6 | CID 9840027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. americanelements.com [americanelements.com]

Unraveling the Mechanistic Intricacies of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate: A Technical Guide for Drug Discovery Professionals

Abstract

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate is a synthetic organic compound that, while primarily documented as a key intermediate in the synthesis of the calcium channel blocker Amlodipine, possesses structural motifs suggestive of a broader and more complex pharmacological profile.[1][2] This technical guide provides an in-depth, hypothesis-driven exploration of the potential mechanisms of action of this molecule, moving beyond its role as a synthetic precursor. By dissecting its core chemical features—the phthalimide group and the β-keto ester moiety—we will propose several plausible biological activities and delineate the experimental frameworks required to validate these hypotheses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the latent therapeutic potential of this and structurally related compounds.

Introduction: Deconstructing the Molecule

At first glance, this compound is a molecule of synthetic utility.[3][4] However, a functional group analysis reveals two key pharmacophores that are hallmarks of biologically active agents:

-

The Phthalimide Moiety: This bicyclic aromatic imide is the cornerstone of the immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide.[5][6] Its presence immediately suggests a potential interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, a pivotal regulator of protein homeostasis.[7][8] Furthermore, the phthalimide scaffold is found in compounds that inhibit a range of other enzymes.[9]

-

The β-Keto Ester Moiety: This functionality is a versatile building block in organic chemistry and is present in various natural products and synthetic compounds with demonstrated biological activities, including antibacterial and quorum sensing inhibitory effects.[10][11][12]

The confluence of these two motifs in a single molecule necessitates a multi-faceted investigation into its potential mechanisms of action. This guide will explore three primary, plausible mechanistic pathways.

Hypothesized Mechanism I: Modulation of the Cereblon E3 Ubiquitin Ligase Complex

The most compelling hypothesis for the mechanism of action of this compound is its function as a molecular glue, modulating the activity of the Cullin-RING Ligase 4 (CRL4) complex via its substrate receptor, Cereblon (CRBN).[7][8]

The Molecular Basis of CRBN Modulation

The established mechanism for phthalimide-containing drugs like lenalidomide involves the glutarimide ring of the molecule docking into a hydrophobic pocket on the CRBN protein.[13] This binding event allosterically alters the substrate-binding surface of CRBN, creating a novel interface that recruits proteins not typically targeted by this E3 ligase, known as "neosubstrates".[14] The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[15]

In multiple myeloma, for instance, the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key therapeutic outcome of this process.[8][10] Given the structural similarity of the phthalimide group in our target compound, it is highly probable that it could function in a similar manner.

Visualizing the Pathway

Caption: Hypothesized CRBN-mediated protein degradation pathway.

Experimental Validation Workflow

Verifying this mechanism requires a systematic, multi-step approach.

Step 1: Confirming Direct Target Engagement

-

Protocol: Surface Plasmon Resonance (SPR)

-

Immobilize recombinant human CRBN protein on a sensor chip.

-

Prepare a dilution series of the test compound (e.g., 0.1 nM to 10 µM) in a suitable running buffer.

-

Inject the compound solutions over the CRBN-coated and reference flow cells.

-

Measure the change in response units (RU) to determine binding kinetics (k_a, k_d) and affinity (K_D).

-

Causality Check: A direct, concentration-dependent binding signal confirms target engagement.

-

Step 2: Assessing Neosubstrate Degradation

-

Protocol: Western Blotting in a Relevant Cell Line (e.g., MM1.S Multiple Myeloma Cells)

-

Culture MM1.S cells to mid-log phase.

-

Treat cells with varying concentrations of the test compound or a vehicle control for a specified time course (e.g., 4, 8, 24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH).

-

Incubate with appropriate secondary antibodies and visualize bands using chemiluminescence.

-

Trustworthiness Check: A dose- and time-dependent decrease in IKZF1/3 protein levels, not observed with the vehicle, validates the downstream effect.

-

Step 3: Demonstrating CRBN-Dependence

-

Protocol: CRISPR/Cas9-mediated CRBN Knockout

-

Generate a CRBN knockout cell line (e.g., in MM1.S cells) using CRISPR/Cas9 technology.

-

Confirm the absence of CRBN protein expression via Western Blot.

-

Treat both wild-type and CRBN-knockout cells with the test compound.

-

Perform Western blotting for neosubstrates (IKZF1/3) as described above.

-

Self-Validation: The degradation of neosubstrates should occur in wild-type cells but be abrogated in the CRBN-knockout cells, definitively linking the compound's activity to its interaction with CRBN.

-

Hypothesized Mechanism II: Direct Enzyme Inhibition

Beyond CRBN modulation, the phthalimide scaffold is known to participate in direct enzyme inhibition.[16][17] Two plausible targets based on precedent are Phosphodiesterase-4 (PDE4) and the Cytochrome bc1 complex.

Phosphodiesterase-4 (PDE4) Inhibition

PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory cells.[18] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[19][20]

Cytochrome bc1 Complex Inhibition

The Cytochrome bc1 complex (Complex III) is a crucial component of the mitochondrial electron transport chain.[1] Inhibition of this complex disrupts cellular respiration and ATP production, a mechanism exploited by antimalarial drugs like atovaquone.[3][21] Some phthalimide-containing compounds have been shown to target this complex.[5]

Experimental Validation Workflow

Caption: Workflow for validating direct enzyme inhibition.

-

Protocol: PDE4 Inhibition Assay (FRET-based)

-

Utilize a commercially available PDE4 activity assay kit.

-

In a microplate, combine PDE4 enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of the test compound.

-

Incubate to allow for enzymatic reaction.

-

Add an antibody that specifically binds to the hydrolyzed product (AMP).

-

Measure the change in Fluorescence Resonance Energy Transfer (FRET) signal, which is proportional to PDE4 activity.

-

Calculate the IC50 value from the dose-response curve.

-

-

Protocol: Cytochrome bc1 (Complex III) Activity Assay

-

Isolate mitochondria from a suitable source (e.g., bovine heart).

-

Prepare a reaction mixture containing mitochondrial extract, decylubiquinol (substrate), and cytochrome c (electron acceptor).

-

Add varying concentrations of the test compound.

-

Monitor the reduction of cytochrome c spectrophotometrically at 550 nm.

-

Calculate the rate of reaction and determine the IC50 value.

-

Hypothesized Mechanism III: Interference with Bacterial Quorum Sensing

The β-keto ester functionality of the molecule bears a structural resemblance to N-acyl homoserine lactones (AHLs), which are autoinducer molecules used by Gram-negative bacteria in quorum sensing (QS).[10] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.

The Basis of Quorum Sensing Inhibition

It is hypothesized that the β-keto ester could act as a competitive antagonist for the AHL binding site on LuxR-type transcriptional regulators.[10][12] By occupying this site without activating the receptor, the compound could prevent the transcription of QS-regulated genes, thereby attenuating bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.

Experimental Validation Workflow

-

Protocol: Quorum Sensing Reporter Strain Assay

-

Utilize a bacterial reporter strain, such as Chromobacterium violaceum or an engineered E. coli strain containing a LuxR-type receptor and a reporter gene (e.g., lux operon for bioluminescence or lacZ for colorimetric assay) under the control of a QS-inducible promoter.

-

Culture the reporter strain in the presence of a known AHL autoinducer to induce reporter gene expression.

-

In parallel experiments, co-incubate the reporter strain with the AHL and varying concentrations of the test compound.

-

Measure the reporter output (bioluminescence or color development).

-

Validation Check: A dose-dependent reduction in the reporter signal in the presence of the test compound would indicate inhibition of the QS system.

-

Synthesis and Data Summary

While a detailed synthesis protocol is beyond the scope of this mechanistic guide, the compound is typically prepared through the reaction of an appropriate phthalimido-ethanol derivative with ethyl acetoacetate or a related precursor.[18]

Table 1: Summary of Proposed Mechanisms and Key Validating Data

| Hypothesized Mechanism of Action | Key Molecular Target(s) | Primary Experimental Readout | Expected Outcome for Active Compound |

| CRBN Modulation | Cereblon (CRBN) | Neosubstrate Protein Levels | Dose-dependent degradation of IKZF1/3 |

| PDE4 Inhibition | Phosphodiesterase-4 | In Vitro IC50 | Low micromolar or nanomolar IC50 value |

| Cytochrome bc1 Inhibition | Mitochondrial Complex III | In Vitro IC50 | Inhibition of cytochrome c reduction |

| Quorum Sensing Inhibition | LuxR-type Receptors | Reporter Gene Expression | Reduction of AHL-induced reporter signal |

Conclusion and Future Directions

This compound stands as a compelling example of a molecule whose potential bioactivity may be overlooked due to its established role as a synthetic intermediate. The presence of both a phthalimide and a β-keto ester moiety strongly suggests a rich pharmacology that warrants thorough investigation. The mechanistic pathways and experimental protocols detailed in this guide provide a robust framework for such an endeavor.

Future research should focus on executing these validation workflows to confirm or refute the hypothesized mechanisms. Positive findings, particularly in the realm of CRBN modulation or enzyme inhibition, would position this compound and its analogs as promising starting points for novel therapeutic development in oncology, immunology, and infectious diseases.

References

- 1. What are Cytochrome b inhibitors and how do they work? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Thalidomide - Wikipedia [en.wikipedia.org]

- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 19. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 20. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Inhibition Mechanism of Antimalarial Drugs Targeting the Cytochrome bc1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, a molecule of significant interest in medicinal chemistry, is a pivotal intermediate in the synthesis of widely used pharmaceuticals.[1][2] Its structure uniquely combines a β-keto ester moiety, known for its versatile reactivity, with a phthalimide-protected aminoethoxy side chain. This arrangement makes it an ideal precursor for constructing complex heterocyclic systems, most notably the dihydropyridine core of Amlodipine, a leading anti-hypertensive and anti-ischaemic drug.[1]

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate. It is designed to equip researchers and drug development professionals with the technical knowledge required for its synthesis, characterization, and effective utilization in complex synthetic pathways. We will delve into its synthesis with a focus on the rationale behind procedural choices, present its key physicochemical and spectral properties, and explore the chemical principles governing its reactivity.

Physicochemical Properties: A Data-Driven Profile

| Property | Value | Source(s) |

| IUPAC Name | ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | [6] |

| Synonyms | Ethyl 4-(2-phthalimidoethoxy)acetoacetate, PHEEMA | [7] |

| CAS Number | 88150-75-8 | [3][6] |

| Molecular Formula | C₁₆H₁₇NO₆ | [3][6] |

| Molecular Weight | 319.31 g/mol | [3][6] |

| Appearance | Yellow to brown oil / liquid | [3][5] |

| Boiling Point | 479.7 ± 30.0 °C at 760 mmHg (Predicted) | [8][9] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [3][9] |

| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform. Soluble in Ethyl Acetate and THF. | [2][3][10] |

| Storage | 2-8°C, sealed in a dry environment. | [2] |

Synthesis and Mechanistic Insight

The most prevalent laboratory and industrial synthesis of Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is the O-alkylation of N-(2-hydroxyethyl)phthalimide with ethyl 4-chloroacetoacetate.[4][11] This method is effective due to the high reactivity of the starting materials under basic conditions.

Diagram: Synthesis Pathway

Caption: Williamson ether synthesis route to the title compound.

Experimental Protocol: Synthesis

Objective: To synthesize Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate via O-alkylation.

Materials:

-

N-(2-hydroxyethyl)phthalimide (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Ethyl 4-chloroacetoacetate (1.05 eq)

-

Dry Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (60% dispersion). The mineral oil can be removed by washing with dry hexanes, or used as is. Add dry THF to the flask.

-

Deprotonation: Cool the NaH suspension to 0°C in an ice bath. Dissolve N-(2-hydroxyethyl)phthalimide in dry THF and add it slowly to the NaH suspension. This step is exothermic due to the deprotonation of the hydroxyl group by the strong base (NaH), forming a sodium alkoxide intermediate and hydrogen gas. The use of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation without competing side reactions.

-

Alkylation: Dissolve ethyl 4-chloroacetoacetate in dry THF and add it dropwise to the reaction mixture at 0°C. The nucleophilic alkoxide attacks the carbon bearing the chlorine atom in an Sₙ2 reaction, displacing the chloride and forming the desired ether linkage.[4][11]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 1M HCl to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and add ethyl acetate and water.

-

Extraction & Isolation: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.[4][11] The product is often of sufficient purity for use in subsequent steps.[11]

Spectral and Structural Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Below are the key experimental and expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The following data has been reported in CDCl₃.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.80 | m | 4H | Ar-H | Protons of the phthalimide aromatic ring. |

| 4.15 | s | 2H | -O-CH₂ -C(O)- | Methylene protons adjacent to the ether oxygen and the ketone. |

| 4.10 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester group, split by the methyl group. |

| 3.92 | t | 2H | Phth-N-CH₂ - | Methylene protons adjacent to the phthalimide nitrogen. |

| 3.78 | t | 2H | -O-CH₂ -CH₂-N- | Methylene protons adjacent to the ether oxygen. |

| 3.49 | s | 2H | -C(O)-CH₂ -C(O)- | Active methylene protons between the two carbonyl groups (keto form). |

| 1.22 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester group, split by the methylene group. |

Note: The signal at 3.49 ppm corresponds to the keto tautomer. The enol tautomer would present a different set of signals, including a vinyl proton around 5.0 ppm and a broad enolic OH signal, but the keto form is typically predominant for β-keto esters in non-polar solvents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental data is not widely published, the expected chemical shifts for the carbon atoms can be predicted based on the functional groups present.

| Expected Chemical Shift (δ, ppm) | Carbon Assignment |

| ~201 | Ketone Carbonyl (C =O) |

| ~167 | Ester Carbonyl (C =O) and Phthalimide Carbonyls (C =O) |

| ~134 | Aromatic Quaternary Carbons (Phthalimide) |

| ~132 | Aromatic CH Carbons (Phthalimide) |

| ~123 | Aromatic CH Carbons (Phthalimide) |

| ~68 | Ether Methylene (C H₂-O) |

| ~67 | Ether Methylene (O-C H₂-C(O)) |

| ~61 | Ester Methylene (O-C H₂) |

| ~50 | Active Methylene (-C(O)-C H₂-C(O)-) |

| ~38 | Imide Methylene (N-C H₂) |

| ~14 | Ester Methyl (C H₃) |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups within the molecule. The following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3000-2850 | C-H (Aliphatic) | Stretch |

| ~1770 and ~1715 | C=O (Phthalimide) | Symmetric & Asymmetric Stretch |

| ~1740 | C=O (Ester) | Stretch |

| ~1720 | C=O (Ketone) | Stretch |

| ~1200-1000 | C-O (Ether and Ester) | Stretch |

The multiple strong carbonyl peaks are a hallmark of this molecule's IR spectrum. The two distinct peaks for the phthalimide group arise from the symmetric and asymmetric stretching of the coupled carbonyls.

Mass Spectrometry (MS)

In mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be:

-

[M+H]⁺: m/z 320.11

-

[M+Na]⁺: m/z 342.09

Chemical Reactivity and Applications

The reactivity of Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is dominated by the β-keto ester functionality.

-

Acidity and Enolate Formation: The protons on the carbon between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 11 in DMSO) due to resonance stabilization of the resulting conjugate base (enolate).[12] This allows for easy deprotonation with mild bases, making this position a potent nucleophile for alkylation and condensation reactions.

-

Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, it exists as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is solvent-dependent, but the keto form generally predominates.

-

Hantzsch Dihydropyridine Synthesis (Amlodipine Core): The primary industrial application of this compound is in the synthesis of Amlodipine.[1] The process involves a multi-component Hantzsch-type reaction.

Diagram: Application Workflow in Amlodipine Synthesis

Caption: Key steps in the synthesis of Amlodipine using PHEEMA.

-

Phthalimide Group Reactivity: The phthalimide group serves as a robust protecting group for the primary amine. It is stable to many reaction conditions but can be selectively cleaved, typically using hydrazine hydrate in what is known as the Gabriel synthesis deprotection step, to liberate the free amine.[13]

Conclusion

Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is a functionally rich organic molecule whose value is firmly established in the pharmaceutical industry. Its synthesis is well-documented and relies on fundamental principles of organic chemistry. Its characterization is defined by distinct spectral signatures, particularly in ¹H NMR, which clearly confirm its complex structure. The compound's reactivity, governed by the versatile β-keto ester group, allows for its strategic use in building the heterocyclic core of important drugs like Amlodipine. This guide provides the foundational knowledge for scientists to confidently synthesize, verify, and apply this important chemical intermediate in their research and development endeavors.

References

- 1. US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate - Google Patents [patents.google.com]

- 2. Cas 88150-75-8,ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. prepchem.com [prepchem.com]

- 5. capotchem.com [capotchem.com]

- 6. Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate | C16H17NO6 | CID 9840027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 4-(2-Phthalimidoethoxy) Acetoacetate (PHEEMA) - High Purity & Best Price [helyspecialitychemicals.com]

- 8. Ethyl-4(2-phthalimido ethoxy) Acetoacetate - Rui ming Pharmaceutical [ruimingpharm-eng.com]

- 9. echemi.com [echemi.com]

- 10. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Phthalimides [organic-chemistry.org]

"Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate" for organic synthesis

An In-depth Technical Guide to Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate in Organic Synthesis

Introduction: A Multifunctional Building Block

This compound is a highly functionalized organic molecule that serves as a cornerstone intermediate in advanced organic synthesis.[1] Its strategic combination of a phthalimide-protected amino group, an ether linkage, and a reactive β-keto ester moiety makes it an exceptionally versatile reagent.[1][2] While its applications are broad, it is most notably recognized as a key precursor in the synthesis of pharmaceuticals, particularly in the construction of dihydropyridine-based calcium channel blockers like Amlodipine.[3][4][5]

This guide provides an in-depth analysis of this compound, from its rational synthesis and physicochemical properties to its chemical reactivity and principal applications, offering researchers and drug development professionals a comprehensive resource for its effective utilization.

Chemical Identity [1][3][6][7]

-

IUPAC Name: Ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate

-

CAS Number: 88150-75-8

-

Molecular Formula: C₁₆H₁₇NO₆

-

Molecular Weight: 319.31 g/mol

-

Synonyms: Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate, 4-(2-Phthalimidoethoxy)acetoacetic Acid Ethyl Ester, Amlodipine Impurity 7[1][3][4]

The molecule's structure is its key asset. The phthalimide group serves as a robust and sterically hindered protecting group for a primary amine, a classic application of the Gabriel synthesis principle to prevent common side reactions like over-alkylation.[8][9] The β-keto ester functionality is the molecule's reactive center, providing two electrophilic carbonyl carbons and a highly acidic α-carbon, enabling a wide array of carbon-carbon bond-forming reactions.[2][10][11]

Rational Synthesis of the Core Intermediate

The most prevalent and reliable synthesis of this compound involves the O-alkylation of N-(2-hydroxyethyl)phthalimide with ethyl 4-chloroacetoacetate.[5][12] This pathway is favored for its high efficiency and the accessibility of its starting materials.

The causality behind this synthetic choice is rooted in fundamental principles of reactivity and protection chemistry. N-(2-hydroxyethyl)phthalimide is prepared via the condensation of phthalic anhydride with ethanolamine.[13] The phthalimide group effectively masks the highly nucleophilic amino group of ethanolamine, preventing it from competing with the hydroxyl group in the subsequent alkylation step.[14] A strong, non-nucleophilic base like sodium hydride (NaH) is employed to deprotonate the alcohol, forming a reactive alkoxide. This alkoxide then displaces the chloride from the α-position of ethyl 4-chloroacetoacetate in a classic Williamson ether synthesis.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established literature procedures.[12][15]

Materials:

-

N-(2-hydroxyethyl)phthalimide (1.0 eq)

-

Sodium Hydride (60% dispersion in oil, 1.1 eq)

-

Ethyl 4-chloroacetoacetate (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Base Suspension: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of sodium hydride. The resulting slurry is cooled to -10 °C using an ice-salt bath.

-

Alkoxide Formation: A solution of N-(2-hydroxyethyl)phthalimide in anhydrous THF is added dropwise to the NaH slurry, ensuring the internal temperature does not exceed -5 °C. The mixture is stirred at this temperature for 30 minutes.

-

Alkylation: Ethyl 4-chloroacetoacetate, dissolved in a minimal amount of anhydrous THF, is added dropwise to the reaction mixture over 1 hour, maintaining the temperature at -10 °C.

-

Reaction Completion: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The flask is cooled in an ice bath, and the reaction is carefully quenched by pouring the mixture into cold 1N HCl.

-

Causality: The acidic quench neutralizes the excess NaH and any remaining alkoxide.

-

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed sequentially with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil.[12] For most applications, this crude oil is of sufficient purity for the next step.[12]

Alternative Synthetic Routes

While the Williamson ether synthesis is standard, alternative methods have been explored, primarily to avoid hazardous reagents like NaH.[1][5]

| Synthesis Method | Key Reagents | Advantages | Limitations / Safety Concerns |

| Sulfonate Displacement | Ethyl 4-chloroacetoacetate, NaOH, p-toluenesulfonate | Avoids pyrophoric NaH. | Generates stoichiometric salt waste requiring treatment.[1] |

| Diazoacetate Insertion | 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetaldehyde, Ethyl diazoacetate, BF₃·OEt₂ | High safety profile, avoids NaH. | Requires in-situ preparation of potentially unstable diazoacetate.[1] |

| Acid Chloride Condensation | 2-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)acetyl chloride, Meldrum's acid | Avoids toxic ethyl 4-chloroacetoacetate. | Uses thionyl chloride, which is corrosive and generates HCl gas.[1][5] |

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its handling, storage, and characterization.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₆ | [1][6][17] |

| Molecular Weight | 319.31 g/mol | [1][6][17] |

| Appearance | Typically a crude oil or off-white solid | [12] |

| Boiling Point | 479.7 ± 30.0 °C (Predicted) | [3] |

| Density | 1.297 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in Methanol, DMSO; Slightly soluble in Chloroform | [3] |

| Storage | Room temperature, desiccated conditions | [3][17] |

Spectroscopic Characterization (Expected)

-

¹H NMR: The spectrum will show characteristic signals for the ethyl ester (a triplet around 1.2 ppm and a quartet around 4.1 ppm). Methylene protons adjacent to the ether, ester, and phthalimide groups will appear as distinct multiplets in the 3.5-4.5 ppm range. The aromatic protons of the phthalimide group will be visible as a multiplet in the 7.7-7.9 ppm region.

-

¹³C NMR: Key signals will include the two ester and ketone carbonyls (>165 ppm), the four aromatic carbons of the phthalimide ring (120-135 ppm), and multiple aliphatic carbons corresponding to the ethyl and ethoxy chains.

-

IR Spectroscopy: Strong absorption bands characteristic of the carbonyl groups will be prominent. The imide carbonyls will appear around 1715 and 1770 cm⁻¹, while the ester and ketone carbonyls will be observed around 1740 cm⁻¹ and 1720 cm⁻¹, respectively. C-O ether stretching will be visible around 1100-1200 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this molecule stems almost entirely from the reactivity of the β-keto ester functional group.[2]

Caption: Key reactivity pathways of the β-keto ester moiety.

-

Enolate Formation and Alkylation: The α-hydrogens, situated between two carbonyl groups, are particularly acidic (pKa ≈ 11 in DMSO). Treatment with a suitable base readily generates a nucleophilic enolate.[2][10] This enolate can participate in Sₙ2 reactions with alkyl halides to install substituents at the C2 position, a foundational strategy for building molecular complexity.[10]

-

Condensation Reactions: The active methylene group can undergo Knoevenagel condensation with aldehydes and ketones. This reaction is pivotal in the synthesis of Amlodipine, where the butanoate condenses with 2-chlorobenzaldehyde.[16]

-

Heterocycle Synthesis: β-keto esters are premier starting materials for synthesizing a vast array of heterocyclic compounds.[18][19] The most relevant application for this specific molecule is its role in the Hantzsch dihydropyridine synthesis.

Case Study: A Key Intermediate in the Synthesis of Amlodipine

Amlodipine is a widely prescribed medication for treating hypertension and angina.[3] The synthesis of its core dihydropyridine structure relies heavily on this compound.

The process involves a multi-component Hantzsch-type reaction. In a typical sequence:

-

This compound is first reacted with ammonia or an ammonium salt to form the corresponding enamine, ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate.[20]

-

This enamine is then condensed with methyl 2-(2-chlorobenzylidene)acetoacetate (formed from 2-chlorobenzaldehyde and methyl acetoacetate). This reaction constructs the central 1,4-dihydropyridine ring.[20]

-

The final step is the deprotection of the phthalimide group. This is typically achieved via hydrazinolysis (the Ing-Manske procedure), where hydrazine hydrate cleaves the imide to release the free primary amine of Amlodipine, precipitating phthalhydrazide.[9][21]

Caption: Simplified workflow for Amlodipine synthesis.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. By combining a stable amine-protecting group with a highly versatile reactive moiety, it provides an efficient and reliable solution for complex synthetic challenges. Its indispensable role in the production of life-saving cardiovascular drugs like Amlodipine underscores its significance to the pharmaceutical industry.[1][3] This guide has illuminated its synthesis, properties, and reactivity, providing the necessary technical foundation for its confident and innovative application in the laboratory.

References

- 1. This compound | 88150-75-8 | Benchchem [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. lookchem.com [lookchem.com]

- 4. veeprho.com [veeprho.com]

- 5. US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate - Google Patents [patents.google.com]

- 6. Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate | C16H17NO6 | CID 9840027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. aklectures.com [aklectures.com]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. ETHYL4-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHOXYL]-3-OXOBUTANOATE | 88150-75-8 [chemicalbook.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. calpaclab.com [calpaclab.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924 [data.epo.org]

- 21. Gabriel synthesis - Wikipedia [en.wikipedia.org]

Biological activity of isoindoline-1,3-dione derivatives

An In-Depth Technical Guide to the Biological Activity of Isoindoline-1,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of biologically active compounds. From the notorious history of thalidomide to the development of potent and specific anticancer and anti-inflammatory agents, this chemical moiety continues to be a focal point of drug discovery efforts. This guide provides a comprehensive overview of the significant biological activities of isoindoline-1,3-dione derivatives, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. We delve into the molecular mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and biological evaluation of novel isoindoline-1,3-dione-based therapeutic agents.

Introduction to Isoindoline-1,3-dione Derivatives

Historical Perspective and Core Structure

The isoindoline-1,3-dione core, also known as the phthalimide group, has a rich and complex history in pharmacology. Initially synthesized in the late 19th century, it gained notoriety in the mid-20th century with the thalidomide tragedy, where its teratogenic effects led to severe birth defects[1][2]. However, this dark chapter also spurred intensive research that ultimately unveiled the multifaceted and potent biological activities of this class of compounds. The rediscovery of thalidomide's efficacy in treating erythema nodosum leprosum and multiple myeloma marked a turning point, leading to the development of more potent and safer analogs like lenalidomide and pomalidomide[1][2][3]. These immunomodulatory drugs (IMiDs®) have revolutionized the treatment of certain hematological malignancies[1][2].

The core structure of isoindoline-1,3-dione is a bicyclic system consisting of a benzene ring fused to a five-membered dicarboximide ring. This planar and hydrophobic scaffold provides a versatile platform for chemical modification, allowing for the introduction of various substituents at the nitrogen atom and on the aromatic ring, which in turn modulates the biological activity[4].

Physicochemical Properties and Synthetic Overview

Derivatives of isoindoline-1,3-dione are generally characterized by their hydrophobicity, which allows them to readily cross biological membranes[5]. The imide hydrogen is weakly acidic, and the carbonyl groups can act as hydrogen bond acceptors. These properties contribute to their ability to interact with a variety of biological targets.

The synthesis of N-substituted isoindoline-1,3-dione derivatives is often straightforward. A common and efficient method involves the condensation of phthalic anhydride or a substituted phthalic anhydride with a primary amine or hydrazine derivative[6][7][8]. This reaction can be carried out under various conditions, including refluxing in a suitable solvent like toluene or using microwave-assisted synthesis for a more rapid and efficient process[7][8].

Anticancer Activity

Isoindoline-1,3-dione derivatives have demonstrated significant potential as anticancer agents, with thalidomide and its analogs being prime examples of their clinical success in treating multiple myeloma[1][2][9]. Their anticancer effects are multifaceted, encompassing anti-angiogenic, immunomodulatory, and direct cytotoxic activities[10].

Mechanism of Action: Targeting the Ubiquitin-Proteasome System

A groundbreaking discovery in understanding the mechanism of action of thalidomide and its analogs was the identification of Cereblon (CRBN) as their primary molecular target[1][2][9]. CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^)[9]. The binding of immunomodulatory isoindoline-1,3-dione derivatives to CRBN alters its substrate specificity, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates"[1][2].

Key neo-substrates include the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1α (CK1α)[1][2]. The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory effects, leading to the growth arrest of multiple myeloma cells and increased interleukin-2 (IL-2) production from T-cells[1][2].

Figure 1: CRBN-mediated Neosubstrate Degradation Pathway.

Structure-Activity Relationships for Anticancer Derivatives

The anticancer activity of isoindoline-1,3-dione derivatives is highly dependent on the substituents on the core structure. For instance, the addition of an amino group at the 4-position of the phthalimide ring, as seen in pomalidomide, significantly enhances anti-myeloma and immunomodulatory activities compared to thalidomide[3]. Further modifications, such as the introduction of different functional groups, have been shown to influence cytotoxicity against various cancer cell lines like HeLa, C6, and A549[11][12]. Halogenation of the isoindoline-1,3-dione moiety can also increase anticancer activity, with brominated derivatives often being more effective than chlorinated ones[4].

| Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [7] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (chronic myelogenous leukemia) | 3.81 µg/mL | [7] |

| Derivative with azide and silyl ether groups | A549 (lung carcinoma) | 19.41 µM | [12] |

| N-benzyl isoindole derivatives | HeLa (cervical cancer) | Varies | [13] |

In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[3].

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization[3][9].

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cells in their exponential growth phase.

-

Determine cell density using a hemocytometer.

-

Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the isoindoline-1,3-dione derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-